molecular formula C18H36O3 B14438056 14-Hydroxyhexadecyl acetate CAS No. 78648-85-8

14-Hydroxyhexadecyl acetate

Cat. No.: B14438056
CAS No.: 78648-85-8
M. Wt: 300.5 g/mol
InChI Key: DQCVRFRHGMDBBK-UHFFFAOYSA-N
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Description

14-Hydroxyhexadecyl acetate is an organic compound with the molecular formula C18H36O3. It consists of 18 carbon atoms, 36 hydrogen atoms, and 3 oxygen atoms . This compound is a type of ester, which is commonly found in various natural and synthetic substances. Esters are known for their pleasant aromas and are often used in fragrances and flavorings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14-Hydroxyhexadecyl acetate typically involves the esterification of 14-hydroxyhexadecanoic acid with acetic anhydride or acetyl chloride. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The general reaction conditions include:

    Temperature: 60-80°C

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the ester.

    Catalyst: Sulfuric acid or pyridine.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts like sulfuric acid or phosphoric acid is common, and the reaction is carried out under controlled temperature and pressure to optimize the esterification process .

Chemical Reactions Analysis

Types of Reactions: 14-Hydroxyhexadecyl acetate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down to yield 14-hydroxyhexadecanoic acid and acetic acid.

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products Formed:

    Hydrolysis: 14-Hydroxyhexadecanoic acid and acetic acid.

    Reduction: 14-Hydroxyhexadecanol.

    Oxidation: 14-Oxohexadecanoic acid

Scientific Research Applications

14-Hydroxyhexadecyl acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 14-Hydroxyhexadecyl acetate involves its interaction with cellular membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release 14-hydroxyhexadecanoic acid, which can then participate in various metabolic pathways. The hydroxyl group allows for further chemical modifications, making it a versatile compound in biochemical reactions .

Comparison with Similar Compounds

    Hexadecyl acetate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    14-Hydroxyhexadecanoic acid: The free acid form, which is more polar and less volatile than the ester.

    Hexadecanol: The alcohol form, which has different solubility and reactivity properties.

Uniqueness: 14-Hydroxyhexadecyl acetate is unique due to the presence of both an ester and a hydroxyl group, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in both synthetic and biological applications .

Properties

CAS No.

78648-85-8

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

IUPAC Name

14-hydroxyhexadecyl acetate

InChI

InChI=1S/C18H36O3/c1-3-18(20)15-13-11-9-7-5-4-6-8-10-12-14-16-21-17(2)19/h18,20H,3-16H2,1-2H3

InChI Key

DQCVRFRHGMDBBK-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCCCCCCCCCCOC(=O)C)O

Origin of Product

United States

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